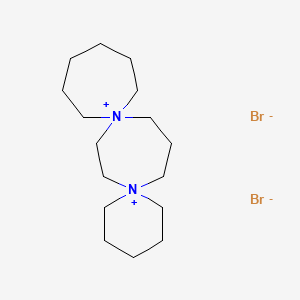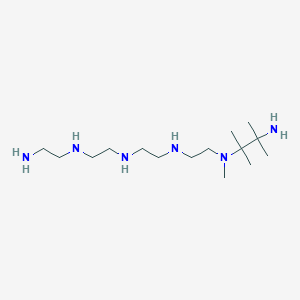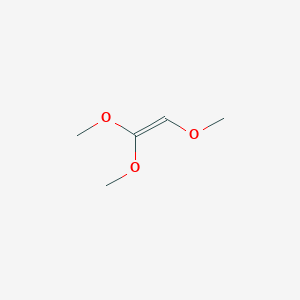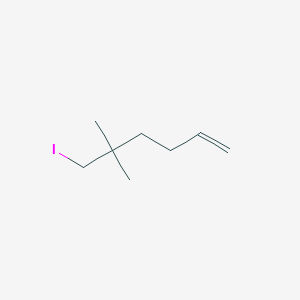![molecular formula C12H19Cl2NO2 B14453685 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- CAS No. 78558-34-6](/img/structure/B14453685.png)
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- typically involves the reaction of 1-Oxa-4-azaspiro[4.5]decane with dichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of metabolic pathways and disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
1-Oxa-4-azaspiro[4.5]decane: The parent compound without the dichloroacetyl group.
Uniqueness
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
78558-34-6 |
|---|---|
分子式 |
C12H19Cl2NO2 |
分子量 |
280.19 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-ethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-2-9-8-17-12(6-4-3-5-7-12)15(9)11(16)10(13)14/h9-10H,2-8H2,1H3 |
InChIキー |
GTEZDOUWLRZBLY-UHFFFAOYSA-N |
正規SMILES |
CCC1COC2(N1C(=O)C(Cl)Cl)CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

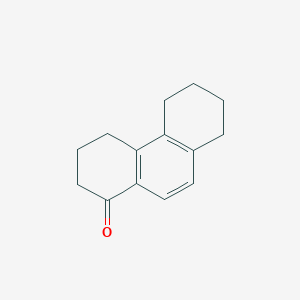
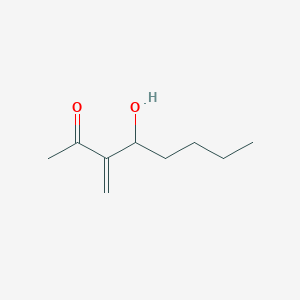
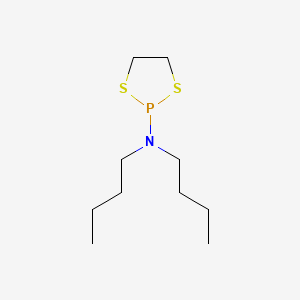


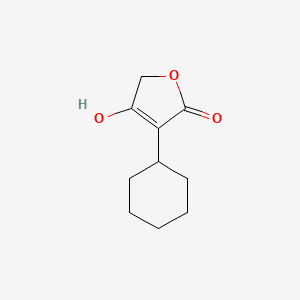
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
